Azido-PEG6-NHS ester
Overview
Description
Azido-PEG6-NHS ester is a cleavable 6 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG- and Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
Azido-PEG6-NHS ester is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of Azido-PEG6-NHS ester is C19H32N4O10 . The molecular weight is 476.5 g/mol . The structure contains an Azide group and an NHS ester function group .Chemical Reactions Analysis
The azide group in Azido-PEG6-NHS ester can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
Azido-PEG6-NHS ester is a liquid that is colorless to light yellow . It is soluble in water, DMSO, DCM, and DMF . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Azido-PEG6-NHS ester
is a compound that consists of an azide (N3) and an NHS ester function group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
It’s commonly employed in the synthesis of antibody-drug conjugates (ADCs) . Additionally, it serves as a PEG- and alkyl/ether-based linker for the synthesis of proteolysis targeting chimeras (PROTACs) . In a study, a heterobifunctional polyethylene glycol (PEG) derivative possessing both “click” and electrophilic functionalities was prepared for use in bioconjugation applications .
- Application : Azido-PEG6-NHS ester is used in bioconjugation applications . It can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
- Method : The azide group of Azido-PEG6-NHS ester reacts with alkyne, BCN, DBCO via Click Chemistry . The NHS ester is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
- Results : The result is a stable triazole linkage .
- Application : Azido-PEG6-NHS ester is a cleavable 6 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
- Method : The azide group of Azido-PEG6-NHS ester reacts with alkyne, BCN, DBCO via Click Chemistry . The NHS ester is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
- Results : The result is a stable triazole linkage .
- Application : Azido-PEG6-NHS ester is also a PEG- and Alkyl/ether based PROTAC linker that can be used in the synthesis of PROTACs .
- Method : The azide group of Azido-PEG6-NHS ester reacts with alkyne, BCN, DBCO via Click Chemistry . The NHS ester is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
- Results : The result is a stable triazole linkage .
Bioconjugation Applications
Synthesis of Antibody-Drug Conjugates (ADCs)
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
- Site-Specific Labeling Strategies
- Application : Azido-PEG6-NHS ester has been employed in the development of site-specific labeling strategies . This enables the attachment of fluorophores or other reporter molecules to specific amino acid residues of a protein or peptide .
- Method : The NHS ester of Azido-PEG6-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
- Results : The result is a stable triazole linkage .
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O10/c20-22-21-4-6-28-8-10-30-12-14-32-16-15-31-13-11-29-9-7-27-5-3-19(26)33-23-17(24)1-2-18(23)25/h1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOAPGNZNSYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG6-NHS ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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